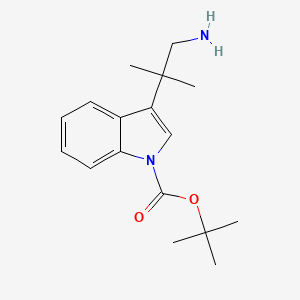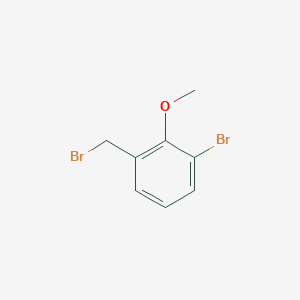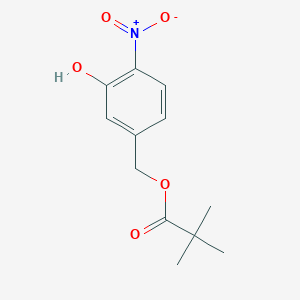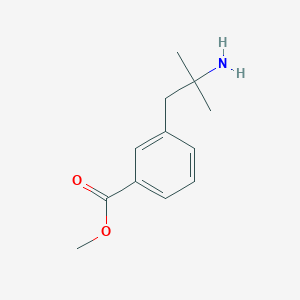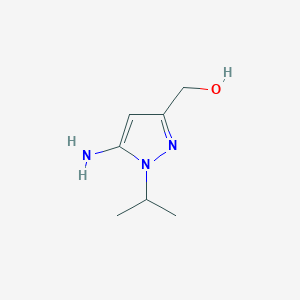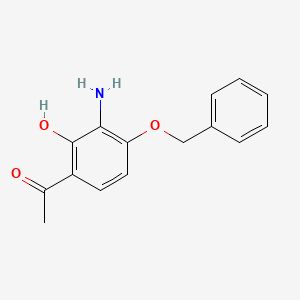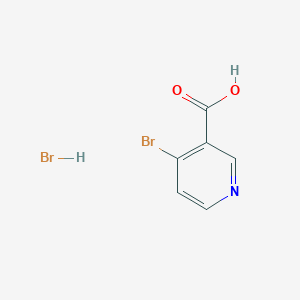
4-Bromopyridine-3-carboxylic acid hydrobromide
Descripción general
Descripción
4-Bromopyridine-3-carboxylic acid hydrobromide is a chemical compound with the linear formula C6H5BR2NO2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 4-Bromopyridine-3-carboxylic acid hydrobromide consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and two bromine atoms attached to the carbon atoms in the 3 and 4 positions, respectively. It also has a carboxylic acid group attached to the 3 position .Physical And Chemical Properties Analysis
4-Bromopyridine-3-carboxylic acid hydrobromide is a solid substance . Its melting point is between 118-134 °C . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
CO2 Capture
Research has demonstrated the potential use of ionic liquids derived from bromopyridine compounds for efficient CO2 capture. These compounds, through specific reactions, can sequester CO2 reversibly, offering a sustainable solution for carbon capture technologies (Bates et al., 2002).
Electrocatalytic Carboxylation
Bromopyridine derivatives have been used in the electrocatalytic carboxylation of certain compounds with CO2, demonstrating a novel approach for incorporating CO2 into organic molecules. This process highlights the role of bromopyridine compounds in synthetic chemistry, especially in green chemistry applications (Feng et al., 2010).
Enzyme Inhibition
Bromophenol derivatives, closely related to bromopyridine compounds, have shown significant inhibitory effects on carbonic anhydrase isoenzymes. These findings suggest potential therapeutic applications, particularly in targeting tumor-associated enzymes (Boztaş et al., 2015).
Organic Synthesis
The straightforward synthesis of bromo and dibromo-bipyridines from bromopyridine hydrobromide salts indicates their utility in creating complex organic molecules. Such compounds are crucial for the development of new materials and pharmaceuticals (Romero & Ziessel, 1995).
Suzuki Cross-Coupling Reactions
Bromopyridine compounds participate in regioselective Suzuki cross-coupling reactions, underpinning their importance in constructing carbon-substituted pyridines. This ability is essential for pharmaceuticals and materials science, demonstrating the versatility of bromopyridine derivatives (Sicre et al., 2006).
Safety And Hazards
This compound is considered hazardous. It is classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .
Propiedades
IUPAC Name |
4-bromopyridine-3-carboxylic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2.BrH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3H,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJXMELYTOXEBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)C(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromonicotinic acid hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1527664.png)
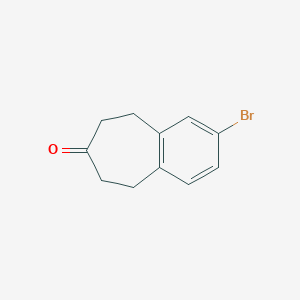
![2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B1527668.png)

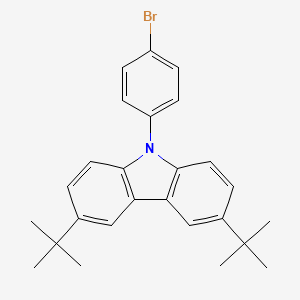
![(S)-5-tert-Butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B1527671.png)
